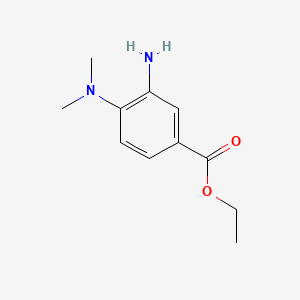

Ethyl 3-amino-4-(dimethylamino)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a benzoate ester, a tertiary amino compound, and an ethyl ester . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Molecular Structure Analysis

The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2 . The molecules of this compound are essentially planar . The structure is linked into a chain along the a axis by weak C-H⋯O hydrogen bonds .Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoate is known to generate free radicals upon illumination, which is why it finds application as a photoinitiator in the polymerization of unsaturated prepolymers . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate is a white to light yellow to light orange powder to crystal . It has a melting point range of 63-66 °C . The molecular weight of the compound is 193.24 g/mol .作用机制

Target of Action

Ethyl 3-amino-4-(dimethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate or Et-PABA, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that it interacts with upon exposure to light to initiate a photochemical reaction.

Mode of Action

Upon illumination, Et-PABA has the tendency to generate free radicals . These free radicals can then interact with other molecules in the system, such as monomers in a polymerization reaction, causing them to become reactive and initiate a chain reaction .

Biochemical Pathways

As a photo-initiator, it is involved in the initiation of photochemical reactions, such as polymerization . This suggests that it could affect pathways related to these processes.

Result of Action

The primary result of Et-PABA’s action as a photo-initiator is the initiation of photochemical reactions, such as polymerization . This can lead to the formation of polymers from monomers in the case of polymerization reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Et-PABA. For instance, the presence of light is crucial for its function as a photo-initiator

安全和危害

属性

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNOYGFOGCRYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)